Product packaging for D-Phenothrin(Cat. No.:CAS No. 26046-85-5)

D-Phenothrin

Cat. No.: B1212162
CAS No.: 26046-85-5
M. Wt: 350.4 g/mol
InChI Key: SBNFWQZLDJGRLK-RTWAWAEBSA-N
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Description

D-Phenothrin, also known as sumithrin, is a type I synthetic pyrethroid insecticide modeled after the natural pyrethrins found in chrysanthemum flowers . It is a refined isomeric mixture, consisting of ≥95% of the 1R isomers, specifically a 1:4 ratio of the 1R-cis to 1R-trans forms, which enhances its insecticidal activity . The compound is characterized as a pale yellow to yellow-brown liquid with a faint characteristic odor and exhibits very low solubility in water (<9.7 μg/L at 25°C) but is soluble in most organic solvents . Its key physicochemical properties include a molecular weight of 350.46 g/mol, a vapor pressure of 1.43 x 10⁻⁷ mmHg at 21 °C, and an octanol-water partition coefficient (Log Kow) of 6.01, indicating a high potential for bioaccumulation . Mechanism of Action: this compound acts as a sodium channel modulator, specifically targeting voltage-gated sodium channels in insect nerve cells . Its primary mode of action involves prolonged opening of these channels, which leads to an excessive influx of sodium ions, repetitive nerve discharge, and hyperexcitation of the nervous system . This disruption of normal neurotransmission results in symptoms such as tremors, convulsions, paralysis (knock-down effect), and ultimately death in target insects . This non-systemic insecticide exhibits rapid contact and stomach action . Research Applications and Uses: this compound is employed in research contexts involving the control of a broad spectrum of insects, including mosquitoes, flies, fleas, ticks, mites, and lice . It is registered for use in commercial and industrial settings, medical institutions, aircraft, animal kennels, and for ultra-low volume (ULV) application in mosquito vector abatement programs . Its efficacy is also studied in formulations for pet health products and the protection of stored grain . Researchers investigate its residual efficacy on foliage and its application in public health scenarios . Toxicity and Environmental Fate: this compound demonstrates low acute toxicity to mammals via oral, dermal, and inhalation routes but is highly toxic to aquatic organisms, bees, and other non-target invertebrates . It is important to note that cats exhibit a particular sensitivity to pyrethroids, including this compound . In the environment, it is relatively unstable to sunlight and alkaline conditions. Soil degradation studies indicate a DT₅₀ (typical) of 35 days, classifying it as moderately persistent, while dissipation studies on plant matrices show a RL₅₀ of 6.0 days . Metabolic degradation in mammals occurs via ester cleavage and oxidation, leading to rapid excretion . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O3 B1212162 D-Phenothrin CAS No. 26046-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1
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InChI Key

SBNFWQZLDJGRLK-RTWAWAEBSA-N
Source PubChem
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Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
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Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
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Molecular Formula

C23H26O3
Record name d-PHENOTHRIN
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DSSTOX Substance ID

DTXSID1058347
Record name Phenothrin [(1R)-trans- isomer]
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Molecular Weight

350.4 g/mol
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Physical Description

PALE YELLOW-TO-YELLOW-BROWN LIQUID.
Record name d-PHENOTHRIN
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Solubility

Solubility in water: none
Record name d-PHENOTHRIN
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Density

Relative density (water = 1): 1.06
Record name d-PHENOTHRIN
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name d-PHENOTHRIN
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CAS No.

26046-85-5, 51186-86-8, 26002-80-2
Record name (-)-trans-Phenothrin
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Record name d-trans-Phenothrin
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester, trans-(+-)-
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Record name Phenothrin [(1R)-trans- isomer]
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Record name m-phenoxybenzyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Record name PHENOTHRIN, TRANS-(-)-
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Synthetic Chemistry and Structural Analysis of D Phenothrin

Advanced Synthetic Routes and Methodological Innovations

The conventional synthesis of phenothrin (B69414), from which D-Phenothrin is derived, involves the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol. arkat-usa.org Racemic phenothrin was first synthesized in 1969. orst.edu The process typically starts from m-cresol, which undergoes several steps to yield 3-phenoxybenzyl alcohol. nih.govjst.go.jp Concurrently, chrysanthemic acid is synthesized and subsequently reacted with the alcohol to form the phenothrin ester. arkat-usa.org

Methodological innovations in the synthesis of pyrethroids, including this compound, have focused on improving efficiency, stereoselectivity, and sustainability. One area of advancement is the development of biocatalytic methods for the synthesis of key precursors. For instance, enzymatic hydrolysis has been explored for the resolution of chrysanthemic acid esters to obtain specific stereoisomers. researchgate.net Lipases, such as pig liver esterase (PLE), have shown high trans-selectivity for the acid moiety, which is crucial for obtaining the desired isomeric forms for this compound synthesis. researchgate.net

Furthermore, research into the biosynthesis of pyrethrins (B594832) in Tanacetum cinerariifolium has identified key enzymes, such as alcohol dehydrogenase (ADH2) and aldehyde dehydrogenase (ALDH1), responsible for the conversion of chrysanthemol (B1213662) to chrysanthemic acid. nih.gov This understanding opens avenues for developing enzymatic or microbial systems for the sustainable production of chrysanthemic acid, a key building block for this compound.

The synthesis of the alcohol component, 3-phenoxybenzyl alcohol, has also seen methodological improvements. Chemical synthesis routes often involve the reduction of m-phenoxybenzaldehyde using reagents like sodium borohydride. chemicalbook.com Innovations in this area focus on achieving high yields and purity under mild reaction conditions. chemicalbook.com While the direct application of flow chemistry to the industrial synthesis of this compound is not widely documented in publicly available literature, this technology is being increasingly adopted for the production of active pharmaceutical ingredients and other fine chemicals, offering potential for safer and more efficient manufacturing processes for pyrethroids in the future.

Table 1: Key Precursors in this compound Synthesis

PrecursorChemical NameRole in Synthesis
Chrysanthemic acid2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acidThe acid component of the ester
3-Phenoxybenzyl alcohol(3-phenoxyphenyl)methanolThe alcohol component of the ester

Stereochemical Characterization and Isomer Specificity Research

This compound is a specific isomeric mixture of phenothrin. Phenothrin itself is a mixture of four stereoisomers due to two chiral centers in the chrysanthemic acid moiety. orst.edu this compound is composed of the [1R,cis] and [1R,trans] isomers, typically in a 1:4 ratio, and contains ≥95% of the 1R isomers. orst.edu

Advanced analytical techniques are employed for the stereochemical characterization and quality control of this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful method for the direct separation of pyrethroid enantiomers and diastereomers. This allows for the precise determination of the isomeric composition of this compound without the need for derivatization. Gas chromatography (GC) has also been utilized for the analysis of phenothrin isomers.

Table 2: Isomeric Composition of Phenothrin and this compound

IsomerConfigurationPresence in Racemic PhenothrinPresence in this compoundRelative Insecticidal Activity
1[1R,trans]YesYes (major component)Highest
2[1R,cis]YesYes (minor component)High
3[1S,trans]YesNoLow
4[1S,cis]YesNoLow

Derivatization and Analogue Synthesis for Enhanced Activity

To improve the insecticidal properties of pyrethroids, extensive research has been conducted on their derivatization and the synthesis of novel analogues. A pivotal innovation in pyrethroid chemistry was the introduction of an α-cyano group to the 3-phenoxybenzyl alcohol moiety. nih.gov This structural modification led to the development of Type II pyrethroids, which exhibit significantly enhanced insecticidal potency compared to their non-cyano counterparts (Type I pyrethroids), such as this compound. nih.gov

The synthesis of α-cyano-3-phenoxybenzyl chrysanthemate, an analogue of phenothrin, demonstrated a more than twofold increase in potency. nih.gov This discovery spurred the development of a wide range of commercial pyrethroids, including cyphenothrin, fenvalerate, and deltamethrin, which all incorporate the α-cyano-3-phenoxybenzyl moiety. nih.gov The introduction of the cyano group is a prime example of successful analogue synthesis based on structure-activity relationship (SAR) studies.

SAR studies on pyrethroids have elucidated key structural features responsible for their insecticidal activity. These studies guide the rational design of new derivatives with improved efficacy, altered pest spectrum, or enhanced environmental stability. While much of the focus has been on the α-cyano modification, other structural variations in both the acid and alcohol portions of the molecule have been explored to create novel pyrethroid insecticides. The synthesis of novel oxime ether pyrethroids, for example, has yielded compounds with notable insecticidal activity against various pests. nih.gov

Molecular and Biochemical Mechanisms of Insecticidal Action

Interactions with Voltage-Gated Sodium Channels in Insect Nervous Systems

The primary mode of action for D-Phenothrin, like other pyrethroids, is its ability to disrupt the normal function of voltage-gated sodium channels in the axons of insect nerves. inchem.orgnih.gov These channels are transmembrane proteins essential for the initiation and propagation of action potentials. pnas.orgnih.gov By binding to these channels, pyrethroids prevent their normal transition from an activated (open) state to an inactivated (closed) state. nih.govyoutube.com This interference leads to a persistent depolarization of the nerve membrane, causing the insect to experience paralysis and eventual death. nih.gov

This compound is classified as a Type I pyrethroid. This classification is based on the poisoning symptoms it induces and its chemical structure, which notably lacks an alpha-cyano group on the 3-phenoxybenzyl alcohol moiety. orst.eduwho.int The absence of this group distinguishes its action from Type II pyrethroids, which typically cause a more long-lasting prolongation of sodium permeability. who.int

Electrophysiological studies have been instrumental in elucidating the precise effects of this compound on neuronal function. These studies demonstrate that Type I pyrethroids cause a moderate prolongation of the sodium current that flows into the nerve cell during excitation. who.int This disruption results in the generation of repetitive nerve impulses, or "trains," in sensory organs and nerve fibers. who.intinchem.org

The prolonged opening of the sodium channels by this compound leads to a protracted sodium influx, which is observed in voltage-clamp experiments as a characteristic sodium "tail current". inchem.org This tail current represents the slow decay of the sodium flow after the nerve membrane is repolarized. The persistent influx of sodium ions lowers the activation threshold for subsequent action potentials, leading to a state of hyperexcitation within the nervous system. inchem.org Even modifying a small percentage of the sodium channels is sufficient to induce these severe disturbances in synaptic transmission and repetitive discharges. inchem.org

Table 1: Summary of Electrophysiological Effects of Type I Pyrethroids (e.g., this compound) on Insect Neurons

Parameter Observed Effect Consequence for Neuronal Function
Sodium Channel Gating Delays the closing (inactivation) of the channel's activation gate. uu.nl Prolongs the period of sodium ion influx. inchem.org
Sodium Current Induces a slowly decaying "tail current" after repolarization. inchem.org Persistent membrane depolarization. nih.gov
Nerve Impulses Causes repetitive firing and short trains of nerve impulses. who.intinchem.org Hyperexcitation of the nervous system. inchem.org
Sensory Neurons Increases discharges due to membrane depolarization. inchem.org Leads to symptoms like twitching and convulsions. youtube.com

While the extreme hydrophobicity of pyrethroids makes traditional radioligand binding assays difficult, advances in molecular modeling and computational docking have provided significant insights into their binding sites. pnas.orgnih.gov These studies have led to the identification of two putative pyrethroid receptor sites on the insect sodium channel, designated PyR1 and PyR2. mdpi.combohrium.com

PyR1: This site is located in the interface between homologous domains II and III of the channel's alpha-subunit. mdpi.com

PyR2: This second receptor site is found in the interface between domains I and II, involving helices IL45, IS5, IS6, and IIS6. mdpi.com

Computational models suggest that the binding of pyrethroids within these hydrophobic pockets stabilizes the open conformation of the channel. mdpi.comportlandpress.com The insecticide molecule is thought to act as a wedge, physically preventing the conformational changes required for the channel to close. Some studies propose that the simultaneous binding of a pyrethroid molecule to both the PyR1 and PyR2 sites may be necessary to effectively lock the channel in an open state and exert maximum insecticidal action. pnas.org The identification of mutations within or near these receptor sites that confer knockdown resistance (kdr) in insects further supports the location and function of these binding domains. mdpi.com

Other Potential Target Site Interactions and Secondary Effects in Arthropods

While voltage-gated sodium channels are unequivocally the primary target for this compound and other pyrethroids, some research suggests the possibility of secondary target sites. nih.gov For certain pyrethroids, interactions with other ion channels, such as voltage-gated calcium and chloride channels, have been implicated as potential alternative or secondary mechanisms of action. nih.gov However, the primary insecticidal symptoms are directly attributable to the effects on sodium channels. For this compound specifically, the focus of its mechanism of action remains centered on its potent and disruptive interaction with the voltage-gated sodium channels in the arthropod nervous system.

Structure-Activity Relationship (SAR) Studies for Insecticidal Efficacy

The insecticidal potency and specific toxicological profile of this compound are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies analyze how variations in the molecular structure of pyrethroids affect their biological activity.

Key structural features of this compound that determine its efficacy include:

Stereochemistry : this compound is a refined mixture of the (1R,cis,trans) stereoisomers, containing predominantly the 1R-trans and 1R-cis isomers in approximately a 4:1 ratio. inchem.orgherts.ac.uk The 1R configuration is crucial for high insecticidal activity. inchem.org

Alcohol Moiety : The 3-phenoxybenzyl alcohol portion of the molecule contributes to its stability, making it more resistant to photodegradation than natural pyrethrins (B594832). inchem.orgnih.gov

Acid Moiety : The chrysanthemic acid portion, specifically the isobutenyl group, is a key component for insecticidal action, although it remains a point of photo-lability. inchem.org

Absence of α-Cyano Group : As a Type I pyrethroid, this compound lacks the α-cyano group found in Type II pyrethroids like deltamethrin and cypermethrin. who.intnih.gov This structural difference is the primary determinant of the distinct neurotoxic effects; Type I compounds cause repetitive firing, whereas Type II compounds lead to a more persistent nerve membrane depolarization. researchgate.net

These SAR studies have been crucial in the development of synthetic pyrethroids, allowing for the optimization of insecticidal potency while also influencing factors like environmental stability and selective toxicity. nih.govnih.gov

Table 2: Structure-Activity Relationship of Key Pyrethroid Features

Structural Feature Example Compound(s) Influence on Insecticidal Action
Alcohol Moiety This compound, Permethrin (B1679614) 3-phenoxybenzyl alcohol provides photostability. nih.gov
Acid Moiety This compound (Chrysanthemic acid) The cyclopropane ring and isobutenyl side chain are critical for binding and activity. nih.gov
α-Cyano Group Deltamethrin, Cypermethrin (Present) Defines Type II pyrethroids; causes long-lasting sodium channel opening and persistent depolarization. who.intresearchgate.net
α-Cyano Group This compound, Permethrin (Absent) Defines Type I pyrethroids; causes moderate prolongation of sodium current and repetitive nerve firing. who.intresearchgate.net
Stereoisomerism This compound (1R isomers) The 1R configuration is significantly more insecticidally active than the 1S configuration. inchem.org

Environmental Fate, Degradation, and Ecotoxicological Implications

Photolytic Degradation Pathways and Kinetics

D-Phenothrin is notably unstable when exposed to light, a characteristic that significantly contributes to its environmental dissipation. The molecule possesses a photo-labile isobutenyl group, which renders it susceptible to photodegradation who.int. Under outdoor conditions, this compound undergoes rapid photodegradation who.int.

In aquatic environments exposed to sunlight, such as in clear, shallow water, this compound is readily degraded through aqueous photolysis, with reported half-lives of approximately 6.5 days orst.edupsu.edu. However, its lipophilic nature and high affinity for binding to suspended solids and bottom sediments can limit its availability for photolysis orst.edupsu.edu. Some studies suggest a shorter aqueous photolysis half-life of around 1.6 days regulations.gov.

In the atmosphere, this compound is degraded through reactions with ozone and atmospheric hydroxyl radicals. Estimated atmospheric half-lives due to hydroxyl radicals range from approximately 38.4 minutes to 1.2 hours, and up to 4 hours based on different estimation methods orst.edunih.gov.

On soil surfaces, photodegradation of the predominant 1R-trans-isomer has been observed with half-lives of 5.7–5.9 days under simulated sunlight. This process primarily involves the oxidation of the 2-methylprop-1-enyl group and ester cleavage, ultimately leading to mineralization acs.org. The primary target for photolytic degradation is the methyl-propenyl group, yielding 3-phenoxybenzyl(1R,3R)-2,2-dimethyl-3-formyl cyclopropanecarboxylate (B1236923) who.int.

Table 4.1: Photolytic Degradation Half-Lives of this compound

EnvironmentConditionHalf-lifeSource(s)
WaterAqueous photolysis (sunlight)6.5 days orst.edupsu.edu
WaterAqueous photolysis (sunlight, debated)1.6 days regulations.gov
AirReaction with hydroxyl radicals38.4 min - 4 hours orst.edunih.gov
AirReaction with ozone~4.3 x 10⁻¹⁶ cm³/molecule-sec (rate constant) nih.gov
Soil SurfacePhotodegradation (simulated sunlight)5.7 – 5.9 days acs.org
Plant SurfacesGeneral degradation< 1 day who.intorst.edu

Hydrolysis and Biochemical Transformation in Aquatic Environments

This compound exhibits stability to hydrolysis under anaerobic conditions across all pH values, with an anaerobic aquatic half-life reported as 173 days orst.edupsu.edu. However, under aerobic conditions, hydrolysis can occur, though it is generally slower than photolytic or microbial degradation.

The hydrolysis rates of d-trans-phenothrin at 25°C are influenced by pH:

At pH 5, half-lives range from approximately 60-100 days to around 300 days nih.govwho.int.

At pH 7, half-lives are reported between 90-300 days nih.govwho.int.

At pH 9, half-lives are approximately 90-120 days nih.govwho.int.

These values indicate that this compound is susceptible to alkaline hydrolysis. The primary hydrolysis products identified are 3-phenoxybenzyl alcohol and 1R-trans-chrysanthemic acid who.int. Biochemical transformation in aquatic environments is predominantly mediated by microbial activity, as detailed in the subsequent section.

Biodegradation in Terrestrial and Aquatic Ecosystems

Biodegradation is a significant pathway for the dissipation of this compound in both terrestrial and aquatic ecosystems. Microbial degradation is considered the primary mechanism responsible for its breakdown in the environment frontiersin.org.

In soil, this compound degrades relatively quickly. Under upland (aerobic) soil conditions, its half-life is typically 1-2 days orst.edupsu.eduorst.edu. In flooded (anaerobic or waterlogged) soil conditions, the degradation is considerably slower, with half-lives ranging from two weeks to two months orst.edupsu.eduorst.edu.

Table 4.3: Biodegradation Half-Lives of this compound in Soil

Soil ConditionHalf-lifeSource(s)
Upland (Aerobic)1-2 days orst.edupsu.eduorst.edu
Flooded (Anaerobic)2 weeks - 2 months orst.edupsu.eduorst.edu

Microbial Degradation Mechanisms and Microorganism Identification

The biodegradation of this compound primarily occurs through the hydrolysis of its carboxylester linkage frontiersin.orgnih.gov. This cleavage breaks the molecule into its constituent acid and alcohol components.

Several bacterial strains have been identified for their ability to degrade this compound and other synthetic pyrethroids. Notably, Pseudomonas fulva strain P31, isolated from active sludge, has demonstrated a remarkable capacity to completely degrade this compound frontiersin.orgnih.govresearchgate.netcapes.gov.br. This strain can degrade 100% of this compound at a concentration of 50 mg/L within 72 hours under optimized conditions nih.govcapes.gov.br. In soil microcosms, P. fulva P31 significantly accelerated this compound degradation, reducing its half-life from 18.5 days (in control soil) to 5.0 days nih.gov. Other identified pyrethroid-degrading microorganisms include species from genera such as Sphingobium, Stenotrophomonas, Ochrobactrum, Brevibacterium, Serratia, Bacillus, and Acinetobacter nih.gov.

Metabolite Identification and Persistence in Environmental Matrices

The biodegradation of this compound by microorganisms like Pseudomonas fulva P31 results in the formation of intermediate metabolites. The primary degradation pathway involves the cleavage of the ester bond, yielding 3-phenoxybenzaldehyde (B142659) and (1R,3R)-trans-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid nih.gov. Further analysis has identified 3-phenoxybenzaldehyde and 1,2-benzenedicarboxylic butyl dacyl ester as major intermediate metabolites frontiersin.orgnih.govresearchgate.net. These metabolites are generally considered transitory and are further degraded, ultimately leading to the formation of less toxic or non-toxic compounds frontiersin.org.

The persistence of this compound in various environmental matrices is summarized by its half-lives:

Soil: 1-2 days (upland), 2 weeks to 2 months (flooded) orst.edupsu.eduorst.edu.

Air: 38.4 minutes to 4 hours orst.edunih.gov.

Water: 173 days (anaerobic), 6.5 days (aqueous photolysis, sunlight) orst.edupsu.edu.

Environmental Transport and Distribution Dynamics

This compound exhibits limited mobility in the environment due to its physicochemical properties. It is transported to a very minor extent from its application sites on plants and in soils who.int. Volatilization is not considered a significant dissipation route due to its low vapor pressure and Henry's Law constant epa.gov.

Soil Adsorption and Leaching Potential

This compound demonstrates a strong affinity for soil particles, binding tightly to soil matrices orst.edupsu.eduorst.eduregulations.gov. This strong adsorption is quantified by its soil adsorption coefficient (Koc), which ranges from 1.25 x 10⁵ to 1.41 x 10⁵ orst.edu. Such high Koc values indicate very low mobility in soil.

Consequently, this compound has a low potential to leach into subsurface soil or contaminate groundwater orst.edupsu.eduorst.eduregulations.gov. Laboratory studies using soil columns have shown minimal movement of this compound through the soil profile, with less than 2% migrating when leaching commenced immediately or 14 days after application who.int. In leaching trials with different soil types, over 50% of the applied this compound remained in the top 6 cm of a 30-cm soil column, indicating a low potential for downward migration nih.gov.

Table 4.4.1: Soil Adsorption and Leaching Potential of this compound

PropertyValue / DescriptionSource(s)
Soil Adsorption (Koc)1.25 x 10⁵ to 1.41 x 10⁵ orst.edu
Soil BindingBinds tightly to soil orst.edupsu.eduorst.eduregulations.gov
Leaching PotentialLow orst.edupsu.eduorst.eduregulations.gov
Movement in Soil Columns< 2% movement observed who.int
Soil Column Retention> 50% remained in upper 6 cm of a 30-cm column nih.gov

Compound List:

this compound

Volatilization and Atmospheric Behavior

This compound exhibits low volatility, with a vapor pressure of 1.43 x 10-7 mmHg at 21 °C orst.edunih.gov. It is considered fairly stable in air but is susceptible to degradation by light inchem.org. In the atmosphere, this compound is rapidly degraded through photolytic reactions with ozone and atmospheric hydroxyl radicals. Its estimated atmospheric half-life ranges from approximately 38.4 minutes to 1.2 hours, depending on the specific atmospheric oxidant orst.edu. When used in household aerosol sprays, air concentrations are not expected to exceed 0.5 mg/m³ who.intinchem.org. In indoor environments, after aerosol application, this compound's half-life in the air was measured at 20 minutes with minimal air exchange orst.edu.

Residue Dynamics on Plant Surfaces and in Stored Grains

On plant surfaces, this compound degrades rapidly, with a half-life of less than one day who.intorst.edumassnrc.org. Translocation of this compound or its degradation products to untreated parts of plants is minimal who.intinchem.org. In stored grains, such as wheat, residues can be persistent. Trials have shown that treatment levels of approximately 2 mg a.i./kg typically result in residues of about 2 mg/kg at one month, decreasing to around 1 mg/kg after nine months of storage inchem.org. Residues can accumulate in bran fractions during milling, with levels in flour being reduced compared to whole grain inchem.orgnih.gov. For instance, residues in stored wheat of up to 4 mg/kg can decrease to 0.8 mg/kg in flour after milling and 0.6 mg/kg after baking who.intinchem.org. Increased temperature and moisture in stored grains can lead to increased breakdown of phenothrin (B69414), though the effect is not substantial inchem.org.

Ecotoxicological Assessments (Non-Human Organisms)

Aquatic Organism Sensitivity and Impact Studies (Fish, Invertebrates)

This compound is classified as very highly toxic to freshwater fish and aquatic invertebrates orst.eduamazonaws.com. For freshwater fish, the 96-hour LC50 values for rainbow trout (Oncorhynchus mykiss) are reported as 16.7 µg/L and 2.7 µg/L, and for bluegill sunfish (Lepomis macrochirus) as 15.8 µg/L orst.educhemicalbook.comwho.int. For freshwater invertebrates, the 48-hour EC50 for Daphnia magna is reported as 4.4 µg/L orst.educhemicalbook.comwho.intt3db.caepa.gov. Chronic toxicity studies on Daphnia magna indicate a No Observed Effect Concentration (NOEC) of 0.47 µg/L for reproduction orst.eduwho.intepa.gov. This compound is also very highly toxic to estuarine/marine invertebrates, with a 96-hour LC50 of 0.025 µg/L in mysid shrimp (Mysidopsis bahia) orst.eduepa.gov. While laboratory tests show high toxicity, field studies applying phenothrin to ponds have not shown effects on aquatic arthropods who.intinchem.org.

Avian Toxicity Research and Risk Characterization

This compound exhibits low toxicity to birds who.intinchem.orgorst.edumassnrc.orgamazonaws.com. The acute oral LD50 for bobwhite quail (Colinus virginianus) is greater than 2,510 mg/kg, and the dietary LC50 for both bobwhite quail and mallard duck is greater than 5,000 mg/kg orst.eduwho.intwho.intt3db.ca. Based on these values and typical use patterns, the chronic avian risk is considered low, with no significant adverse effects expected from environmental exposure orst.eduwho.intinchem.org.

Terrestrial Invertebrate and Pollinator Impact Studies (e.g., Honey Bees)

This compound is highly toxic to honey bees orst.edumassnrc.orgamazonaws.com. The contact LD50 for honey bees is reported as 0.067 µ g/bee orst.eduwho.int. Other studies report an LD50 of 0.005 µ g/bee for acute contact toxicity who.intt3db.ca. Due to this high toxicity, bees and other beneficial insects are likely to be adversely affected by direct exposure amazonaws.com.

Mammalian and Other Non-Target Animal Studies (e.g., Cats, Rabbits, Rodents for non-human safety contexts)

This compound generally demonstrates low toxicity to mammals who.intamazonaws.com. Acute oral LD50 values in rats and mice are greater than 5,000 mg/kg body weight, and dermal LD50 in rats is greater than 2,000 mg/kg orst.educhemicalbook.comwho.intpurdue.edu. It is considered non-irritating to skin and not a skin sensitizer (B1316253) in rabbits and guinea pigs orst.edu.

However, cats may exhibit increased sensitivity to pyrethroid insecticides, including this compound. Neurotoxic symptoms such as tremors, excessive salivation, and seizures have been reported in cats following treatment with spot-on products containing this compound, leading to the cancellation of such products for feline use orst.edu. In laboratory animals like rats, high doses over extended periods have shown some organ system changes orst.edu. For example, in a 90-day inhalation study in rats, minor vacuole formation in the adrenal cortex and follicular thyroid cell enlargement were observed in males at specific concentrations orst.edu.

Bioaccumulation and Biotransformation in Ecological Food Chains

Bioaccumulation Potential

The physicochemical properties of this compound suggest a potential for bioaccumulation in organisms. Its high octanol-water partition coefficient (Log Kow) of 6.01 indicates a lipophilic nature, meaning it tends to partition into fatty tissues rather than water chemicalbook.comorst.edunih.gov. This lipophilicity is a key factor in the potential for compounds to accumulate in organisms.

Estimates for the Bioconcentration Factor (BCF) for phenothrin suggest a high potential for bioconcentration in aquatic organisms, with values around 230 chemicalbook.com and 266 t3db.ca. These estimates are based on regression equations derived from Log Kow values. However, more direct measurements in fish present a more complex picture. Studies on bluegill sunfish have reported significantly higher BCF values, ranging from 645 in edible tissue to 4,000 in non-edible tissue, and 1,805 in whole fish epa.gov. These higher measured values underscore the potential for this compound to accumulate in aquatic organisms.

Despite this potential, the actual extent of bioaccumulation is significantly moderated by the organism's ability to depurate (eliminate) the compound and metabolize it. This compound demonstrates a relatively rapid depuration rate in fish, with a depuration half-life of approximately 2.4 to 3.7 days epa.gov. This means that once exposure ceases, the concentration of this compound in the fish's tissues decreases relatively quickly.

Table 1: Bioaccumulation Metrics for this compound

MetricValueOrganism/ContextSource
Log Kow6.01Physical Property chemicalbook.comorst.edunih.gov
Estimated BCF230Aquatic Organisms (Calc.) chemicalbook.com
Estimated BCF266Aquatic Organisms (Calc.) t3db.ca
Measured BCF (Bluegill)4,000Non-edible tissue epa.gov
Measured BCF (Bluegill)645Edible tissue epa.gov
Measured BCF (Bluegill)1,805Whole fish epa.gov
Depuration Half-life2.4-3.7 daysFish epa.gov

While the term "biomagnification" refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain, specific data for this compound biomagnification across trophic levels were not prominently found in the reviewed literature. The primary focus of available data is on bioaccumulation within individual organisms and the factors limiting it.

Biotransformation Pathways

Biotransformation, or metabolism, plays a critical role in reducing the persistence and potential toxicity of this compound within organisms. Pyrethroids, in general, are metabolized through ester hydrolysis and oxidation processes chemicalbook.comwho.int.

In mammals, this compound undergoes extensive metabolism. The primary pathways involve hydrolysis of the ester bond, followed by oxidation of the resulting alcohol moiety, and subsequent conjugation reactions orst.eduwho.intinchem.org. Key metabolites identified in rats include 3-phenoxybenzyl alcohol, 3-phenoxybenzoic acid, and 4'-OH-phenoxybenzoic acid sulfate (B86663) orst.eduwho.int. These metabolites are generally less toxic and more water-soluble, facilitating their excretion from the body, primarily via urine and feces orst.eduwho.int.

In fish, the metabolic processes differ. While ester hydrolysis does occur, oxidation reactions, such as ring hydroxylation and side-chain oxidation, are the predominant metabolic pathways for pyrethroids like this compound inchem.orgcabidigitallibrary.org. The capacity for ester hydrolysis in fish appears to be less significant compared to mammals, meaning that some ester-bound metabolites may persist longer or be eliminated less efficiently inchem.orgcabidigitallibrary.org.

Microorganisms in the environment also contribute to the degradation of this compound. Bacterial strains, such as Pseudomonas fulva, have demonstrated the ability to degrade this compound, primarily through ester cleavage, yielding metabolites like 3-phenoxybenzoic acid (3-PBA), which is further metabolized researchgate.netfrontiersin.orgnih.gov. This microbial degradation is a significant factor in the environmental breakdown of the compound.

Table 2: Biotransformation Pathways and Metabolites of this compound

Organism TypePrimary Metabolic PathwaysKey MetabolitesSource
MammalsEster hydrolysis, Oxidation, Conjugation3-phenoxybenzyl alcohol, 3-phenoxybenzoic acid, 4'-OH-phenoxybenzoic acid sulfate orst.eduwho.intinchem.org
FishOxidation (ring hydroxylation, side chain oxidation)Various oxidation products (ester hydrolysis products are minor) inchem.orgcabidigitallibrary.org
MicroorganismsEster cleavage, Hydrolysis3-PBA (3-phenoxybenzoic acid) and further metabolites frontiersin.orgnih.gov

Compound Names Mentioned:

this compound

Phenothrin

Sumithrin

3-phenoxybenzyl alcohol

3-phenoxybenzoic acid

4'-OH-phenoxybenzoic acid sulfate

Insecticide Resistance Development and Management

Characterization of Resistance Mechanisms in Pest Populations

Pest populations have evolved sophisticated mechanisms to counteract the effects of insecticides. These can be broadly categorized into two principal types: modifications at the insecticide's target site and enhanced metabolic detoxification. pjoes.combrieflands.comwho.int

A primary mechanism of resistance to pyrethroid insecticides, including d-phenothrin, is the alteration of the target site, the voltage-gated sodium channel (VGSC) in nerve cells. cdc.govnih.gov Pyrethroids typically bind to these channels, disrupting their normal function and leading to paralysis and death of the insect. cdc.govnih.gov However, specific point mutations in the VGSC gene can prevent or reduce the binding of the insecticide, conferring resistance. This form of resistance is commonly known as knockdown resistance (kdr). cdc.govresearchgate.netplos.orgspringermedizin.de

Numerous kdr mutations have been identified in various pest species. For example, in the mosquito Aedes aegypti, mutations such as V1016G, F1534C, S989P, and D1763Y have been linked to pyrethroid resistance. plos.org The L1014F mutation is one of the most common kdr mutations and has been found in a wide range of insects, including houseflies and various mosquito species. pjoes.comspringermedizin.denih.gov Other substitutions at the same position, such as L1014S and L1014H, also contribute to resistance. springermedizin.denih.gov The presence and frequency of these mutations can be used to monitor the development of resistance in field populations. researchgate.net

Table 1: Examples of kdr Mutations Associated with Pyrethroid Resistance

MutationAmino Acid ChangeAssociated Pest Species (Examples)
L1014FLeucine to PhenylalanineAnopheles gambiae, Anopheles stephensi, Housefly
L1014SLeucine to SerineAnopheles stephensi
L1014HLeucine to HistidineVarious insect species
V1016GValine to GlycineAedes aegypti
F1534CPhenylalanine to CysteineAedes aegypti

This table provides examples of kdr mutations and is not exhaustive.

Another critical resistance mechanism is the enhanced ability of insects to metabolize and detoxify insecticides before they can reach their target site. pjoes.combrieflands.commdpi.com This metabolic resistance is primarily mediated by three major families of enzymes: cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). pjoes.comnih.govmdpi.com

Cytochrome P450 Monooxygenases (P450s): This large and diverse enzyme superfamily plays a crucial role in the detoxification of a wide range of foreign compounds, including pyrethroids. nih.govmdpi.com Overexpression of certain P450 genes, particularly from the CYP6 and CYP9 subfamilies in Aedes aegypti, has been linked to pyrethroid resistance. nih.gov P450s can be inhibited by synergists like piperonyl butoxide (PBO), which can help to overcome this form of resistance. mdpi.comwefco-africa.co.za

Esterases (ESTs): These enzymes hydrolyze the ester bonds present in many pyrethroid molecules, rendering them non-toxic. mdpi.com Increased esterase activity has been implicated in resistance to pyrethroids in various insect species. myspecies.info Similar to P450s, the activity of some esterases can be inhibited by certain synergists. scielo.brscielo.br

Glutathione S-Transferases (GSTs): GSTs are involved in the detoxification of a variety of xenobiotics by conjugating them with glutathione, making them more water-soluble and easier to excrete. mdpi.com While their role in directly metabolizing pyrethroids is less clear than that of P450s and esterases, overexpression of GSTs is often observed in pyrethroid-resistant insect populations. mdpi.comnih.gov

Cross-Resistance Patterns with Other Insecticide Classes

The development of resistance to one insecticide can sometimes confer resistance to other, often chemically related, insecticides. This phenomenon is known as cross-resistance. researchgate.net In the case of this compound, which is a pyrethroid, cross-resistance is commonly observed with other pyrethroids because they share the same target site (the VGSC) and are often detoxified by similar metabolic pathways. myspecies.infooup.com

For instance, head lice populations resistant to permethrin (B1679614) have also shown cross-resistance to this compound and bioallethrin. myspecies.info Similarly, studies on Aedes aegypti have demonstrated strong cross-resistance among various pyrethroids, including this compound, α-cypermethrin, and λ-cyhalothrin. nih.govoup.comresearchgate.net

Importantly, cross-resistance can also extend to insecticides from different chemical classes that share the same target site. This compound and the organochlorine insecticide DDT both target the voltage-gated sodium channel. researchgate.netoup.com Consequently, populations with kdr mutations selected by either DDT or pyrethroids can exhibit resistance to both classes of insecticides. oup.com However, cross-resistance is generally not observed or is low for insecticides with different modes of action, such as carbamates (e.g., carbaryl) and organophosphates (e.g., malathion), which target acetylcholinesterase. myspecies.infooup.com

Table 2: Cross-Resistance Profile of this compound

Insecticide ClassExample InsecticidesCross-Resistance with this compoundBasis of Cross-Resistance
PyrethroidsPermethrin, Deltamethrin, CypermethrinHighSame target site (VGSC) and similar metabolic detoxification pathways. myspecies.infonih.gov
OrganochlorinesDDTHighSame target site (VGSC). oup.com
CarbamatesCarbarylLow to NoneDifferent target site (Acetylcholinesterase). myspecies.infooup.com
OrganophosphatesMalathion, Pirimiphos-methylLow to NoneDifferent target site (Acetylcholinesterase). myspecies.info

Ecological and Evolutionary Dynamics of Resistance

The development of insecticide resistance is an evolutionary process driven by the intense selection pressure exerted by insecticide applications. numberanalytics.combiorxiv.org Several ecological and biological factors can influence the rate at which resistance evolves in a pest population.

Selection Pressure: The frequency and intensity of insecticide use are primary drivers of resistance evolution. numberanalytics.com Continuous application of the same insecticide or insecticides with the same mode of action selects for resistant individuals, allowing them to survive and reproduce, thereby increasing the frequency of resistance genes in the population. numberanalytics.comk-state.edu

Genetic Variation: The pre-existing genetic diversity within a pest population provides the raw material for resistance to evolve. numberanalytics.com The presence of individuals with resistance-conferring alleles, even at a low frequency, allows the population to adapt to insecticide pressure.

Ecological Factors: A species' host range (phagy) and the number of generations per year (voltinism) can also impact the likelihood of resistance development. biorxiv.orgbiorxiv.org For example, insects that feed on a wide variety of plants may be pre-adapted to detoxify a broader range of chemical compounds, potentially facilitating the evolution of insecticide resistance. nih.gov

Fitness Costs: Resistance mechanisms can sometimes come with a fitness cost in the absence of the insecticide. This means that resistant individuals may be less competitive than their susceptible counterparts. However, the fitness costs associated with many resistance mechanisms are often low, allowing resistance to persist in the population even when insecticide pressure is reduced.

The interplay of these factors creates a complex evolutionary dynamic where pest populations continually adapt to control measures. This underscores the need for proactive and adaptive management strategies.

Strategies for Resistance Management in Vector and Pest Control Programs

To combat the development and spread of insecticide resistance, various management strategies have been proposed and implemented. The overarching goal of these strategies is to reduce the selection pressure for resistance and maintain the efficacy of available insecticides. erudit.orgnih.gov

A cornerstone of insecticide resistance management (IRM) is the use of rotations and mixtures of insecticides with different modes of action. nih.govnih.gov

Rotation: This strategy involves alternating the use of insecticides from different chemical classes over time. nih.govirac-online.org For example, a pyrethroid like this compound might be used for a certain period, followed by an organophosphate or a carbamate. nj.gov The idea is that individuals resistant to one insecticide will be susceptible to the next, preventing the buildup of resistance to any single mode of action. nih.govnj.gov

Mixtures: This approach involves the simultaneous application of two or more insecticides with different modes of action. nih.gov The rationale is that it is less likely for an individual insect to possess resistance mechanisms to multiple, unrelated insecticides. nih.gov Formulations of this compound are sometimes combined with other insecticides or with synergists like piperonyl butoxide to enhance their effectiveness and help overcome metabolic resistance. wefco-africa.co.zanj.gov

The success of these strategies depends on the availability of insecticides with different modes of action to which there is no existing cross-resistance. nih.gov Careful planning and monitoring of resistance levels in pest populations are essential for the effective implementation of rotation and mixture strategies. nih.govirac-online.org

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) is a comprehensive and environmentally sensitive approach to pest control that prioritizes long-term prevention. aacrjournals.org This strategy utilizes a combination of techniques, including biological, cultural, physical, and chemical controls, to manage pest populations while minimizing economic, health, and environmental risks. nih.gov The use of chemical insecticides like this compound within an IPM framework is typically reserved as a final option when other methods are insufficient to control the target pest. regulations.gov

The core of an IPM program involves several key steps: monitoring and identifying pests, setting action thresholds to determine when control is necessary, preventing pest problems through habitat modification and sanitation, and utilizing a combination of control methods. aacrjournals.org Non-chemical strategies are the foundation of IPM and include practices such as selecting pest-resistant plant varieties, proper irrigation and fertilization to maintain healthy plants that can better withstand pest pressures, and removing weeds that can harbor pests. irac-online.org Mechanical and physical controls, such as hand-picking pests, using traps, or employing barriers, are also integral to IPM. nih.gov

When chemical intervention is deemed necessary, IPM principles guide the selection and application of pesticides to reduce potential harm. This includes choosing insecticides with greater specificity to the target pest and using the lowest effective application rate. aacrjournals.org this compound, a broad-spectrum synthetic pyrethroid insecticide, is utilized in some IPM programs for the control of various pests, including mosquitoes, bed bugs, and other nuisance insects in residential, commercial, and public health settings. publications.gc.caepa.gov

A critical component of using insecticides within an IPM program is the management of insecticide resistance. regulations.gov The repeated and exclusive use of a single insecticide can lead to the selection of resistant pest populations, rendering the product less effective over time. ipmimpact.com To mitigate this, IPM promotes the rotation of insecticides with different modes of action. irac-online.org this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 3A insecticide, which acts as a sodium channel modulator. regulations.gov An effective resistance management strategy would involve alternating the use of this compound with insecticides from different chemical groups that have different modes of action. irac-online.org

Research and practical applications have demonstrated the role of this compound in combination with other methods and compounds to enhance its efficacy and fit within an IPM strategy.

Combination with Other Insecticides and Synergists:

This compound is often formulated with other active ingredients to broaden the spectrum of control and increase effectiveness. For instance, in aircraft disinsection, a combination of 2% permethrin and 2% this compound is recommended for aerosol treatment in cargo holds. who.intwho.int The rationale for this combination is that this compound provides a rapid knockdown effect on flying insects, while permethrin offers a longer residual effect. who.int Another approach involves combining micro-encapsulated phenothrin (B69414) with emulsified prallethrin, which provides both a rapid onset of action and a prolonged depot effect. google.com

Synergists, such as piperonyl butoxide (PBO), are also commonly included in this compound formulations. fao.org PBO enhances the potency of the insecticide by inhibiting the metabolic enzymes in insects that would otherwise break down the active ingredient. publications.gc.ca This can be particularly useful in managing populations that have developed some level of metabolic resistance.

Efficacy in Specific IPM Contexts:

Studies have evaluated the efficacy of this compound in specific pest control scenarios that are often part of a larger IPM program.

Mosquito Control: In field trials evaluating insecticides applied to vegetation as barrier sprays for adult mosquito control, this compound showed varying levels of residual efficacy. In one study, a backpack sprayer application of this compound resulted in a 75% reduction of adult mosquitoes at 48 hours post-treatment, which declined to a 38% reduction at one week. bioone.org Laboratory bioassays of leaves from the treated sites showed that this compound residues killed 100% of exposed Culex quinquefasciatus mosquitoes at 48 hours, but this efficacy decreased significantly after one week. bioone.org Another study found that incorporating adjuvants like propylene (B89431) glycol into water-based this compound formulations increased its efficacy against adult Aedes aegypti in open-field fogging trials. nih.gov

Bed Bug Control: Laboratory assays of commercial pest control products against adult bed bugs (Cimex lectularius) showed that this compound took longer to achieve 100% control compared to some other pyrethroids. icup.org.uk However, against 4th instar nymphs, it achieved total control within 24 hours. icup.org.uk Such data is crucial for pest management professionals in selecting the appropriate chemical tool within an IPM plan for bed bugs, which would also heavily rely on non-chemical methods like heat treatment and thorough vacuuming.

The following tables present research findings on the efficacy of this compound in different applications:

Table 1: Residual Efficacy of Foliage Treated with this compound Against Adult Mosquitoes

Time Post-Treatment Percent Reduction (Field Traps) Mortality in Laboratory Bioassay (Cx. quinquefasciatus)
48 hours 75% 100%
1 week 38% 39% - 85%

Data sourced from a study on field-applied insecticides. bioone.org

Table 2: Efficacy of this compound Against Bed Bugs (Cimex lectularius) in a Laboratory Setting

Life Stage Time to Achieve 100% Control
Adult > 48 hours
4th Instar Nymph 24 hours

Data sourced from a comparative study of commercial pest control products. icup.org.uk

Advanced Analytical Methodologies for D Phenothrin

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are indispensable for separating and quantifying D-Phenothrin, often distinguishing between its various isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely utilized techniques.

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the sensitive and selective determination of this compound. This approach allows for both qualitative identification and quantitative analysis by fragmenting the molecule and analyzing the resulting ions.

Several studies have detailed GC/MS methods for this compound. For instance, analysis in surface water typically employs a GC system equipped with a capillary column, such as an Optima 5-MS Accent column, coupled to a triple-quadrupole mass spectrometer operating in Electron Ionization (EI) mode and Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity epa.gov. The MRM mode monitors specific precursor-to-product ion transitions, such as m/z 183 → 168 for quantification, providing robust identification epa.gov. Typical oven temperature programs involve initial isothermal periods followed by ramped temperatures to achieve optimal separation of this compound from matrix components epa.gov. Retention times for the cis- and trans-isomers of phenothrin (B69414) have been reported around 13.58 minutes and 13.67 minutes, respectively, indicating that GC can achieve some degree of isomer separation epa.gov.

In soil analysis, GC-MS and GC-MS/MS (using Selected Ion Monitoring - SIM, and MRM) are employed to determine the cis- and trans-isomers of this compound epa.govepa.gov. These methods often involve extraction from the soil matrix, followed by cleanup steps and reconstitution in a suitable solvent like toluene (B28343) for GC analysis epa.govepa.gov.

Table 1: GC-MS Performance for this compound in Environmental Matrices

MatrixTechniqueColumn TypeDetectorLOQ (Limit of Quantification)LOD (Limit of Detection)Reference
Surface WaterGC/MSOptima 5-MS AccentTSQ 80000.10 µg/L~0.02 µg/L epa.gov
Surface WaterGC/MS/MS(Not specified)(Not specified)0.5-1.0 ng/L(Not specified) usgs.gov
SoilGC-MS(SIM)(Not specified)(Not specified)0.010 mg/kg~0.002 mg/kg epa.gov
SoilGC-MS/MS(Not specified)(Not specified)(Not specified)(Not specified) epa.gov

Note: LOD values are often approximate or not explicitly stated in all sources.

GC with Flame Ionization Detection (GC-FID) or Nitrogen-Phosphorus Detection (GC-NPD) has also been used for this compound analysis in formulations and matrices like tobacco, offering good linearity (R² > 0.999) and limits of determination as low as 0.008 µg/mL tandfonline.comdergipark.org.tr.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another critical technique for this compound analysis, particularly for separating its geometric (cis/trans) and optical isomers.

Standard HPLC methods using UV detection have been developed, often employing reversed-phase columns like µ-Bondapak phenyl columns with mobile phases consisting of acetonitrile (B52724) and water mixtures tandfonline.comwho.int. These methods can achieve separation of this compound from other active ingredients in formulations tandfonline.com. However, some standard HPLC-UV methods may not resolve the cis- and trans-isomers effectively, reporting this compound as a single peak who.int.

For precise isomer separation, specialized chiral stationary phases (CSPs) are employed in HPLC. Direct chiral separation of this compound's optical isomers has been achieved using columns like Sumichiral OA-2000, which incorporate Pirkle-type CSPs acs.org. These methods allow for the complete separation of the four optical isomers, providing detailed stereochemical information acs.org. An alternative, indirect method involves alkaline hydrolysis of this compound to chrysanthemic acid, followed by derivatization to diastereomeric esters and subsequent separation and quantification by GC acs.org.

LC coupled with Mass Spectrometry/Mass Spectrometry (LC/MS/MS) offers high sensitivity and selectivity for this compound in water samples, with reported Limits of Quantification (LOQ) as low as 0.005 µg/L epa.gov. While this technique is powerful, a specific LC/MS/MS method noted that the cis- and trans-isomers were not quantified separately epa.gov.

Table 2: HPLC Methods for this compound Analysis

TechniqueColumn TypeMobile Phase / EluentSeparation CapabilityLOQ / Minimum Detectable Conc.Reference
HPLC-UVµ-Bondapak phenylAcetonitrile/waterThis compound (single peak)0.05 mg/kg who.int
HPLC-UVFlorisilHexane-ethyl acetate (B1210297) (500:7)Cis-trans isomersNot specified tandfonline.com
HPLC-UVµBondapak Phenyl(Not specified)This compound, other activesNot specified tandfonline.com
LC/MS/MSAgilent Poroshell 120 EC-C8Gradient mobile phase (e.g., ammonium (B1175870) acetate)This compound (not isomers)0.005 µg/L epa.gov
Chiral HPLCSumichiral OA-2000(Not specified)Optical isomersNot specified acs.org

Sample Preparation and Matrix Effects in Environmental and Biological Samples (non-human)

Effective sample preparation is critical for removing interfering substances from complex matrices and concentrating the analyte to achieve reliable quantification. For environmental samples like water and soil, various extraction and cleanup techniques are employed.

Water Sample Preparation: For water samples, Solid-Phase Extraction (SPE) is a common method. Cartridges such as hydrophilic-lipophilic balance (HLB) SPE cartridges are used to retain this compound, which is then eluted with organic solvents like ethyl acetate usgs.govnemi.gov. The eluent is typically evaporated under a stream of nitrogen, and the residue is reconstituted with an internal standard before analysis nemi.gov. Matrix effects, arising from co-eluting compounds that can suppress or enhance ionization in MS detection, are a significant consideration. Strategies to address these include using matrix-spiked samples, surrogate compounds, and employing GC/MS/MS, which can reduce background noise and mitigate matrix interferences nemi.gov.

Soil Sample Preparation: Soil samples require more rigorous extraction and cleanup. Methods often involve extracting this compound using organic solvents such as hexane (B92381) or toluene epa.govepa.gov. Subsequent cleanup steps may include passing the extract through a Florisil column to remove polar impurities epa.gov. The concentrated eluate is then dried and reconstituted in a solvent like toluene for GC-MS analysis epa.govepa.gov. Recoveries for this compound in fortified soil samples typically range from 70% to over 100%, depending on the specific method and soil type epa.govepa.gov.

Formulation Science and Application Research

Development of Novel Delivery Systems for Enhanced Efficacy (non-human application)

Research into novel delivery systems for D-Phenothrin aims to improve its efficacy, prolong its residual activity, and potentially reduce the amount of active ingredient needed. Microencapsulation technology is one such area showing promise. By entrapping this compound within a protective polymeric shell, these formulations can offer enhanced thermal stability and controlled release of the active ingredient biokill.com.hkresearchgate.net. This controlled release mechanism ensures a more consistent availability of the insecticide over time, leading to greater efficacy and potentially increased safety for operators researchgate.net. Studies have demonstrated that microencapsulated this compound can provide residual efficacy for several months, depending on environmental factors biokill.com.hk. Furthermore, the microencapsulated formulation can protect this compound from degradation by sunlight, thereby extending its protective period google.com.

Other formulation strategies include the incorporation of adjuvants like propylene (B89431) glycol or glycerol (B35011) into water-based space spray formulations. Research indicates that these hygroscopic alcohols can inhibit evaporation, preventing the premature release of active ingredients and prolonging the suspension time of fog droplets. Studies comparing glycerol-added and propylene glycol-added this compound formulations showed that propylene glycol induced higher adulticidal efficacy against mosquitoes nih.gov.

Influence of Formulation Type on Environmental Fate and Residual Activity

The formulation type significantly influences this compound's environmental fate and its residual activity. This compound generally degrades rapidly in the environment, primarily through exposure to UV light orst.eduorst.edu. Its half-life on plant surfaces is less than one day, and it breaks down rapidly in the air with a half-life of 38-72 minutes orst.edu. In soil, its half-life ranges from 1-2 days in upland conditions to up to 2 months in flooded conditions orst.eduinchem.org. This compound binds tightly to soil and has low water solubility, suggesting a low potential for groundwater contamination orst.edu.

However, the residual efficacy can vary considerably based on the formulation and environmental conditions. Field studies evaluating residual activity on plant foliage against adult mosquitoes indicated that this compound was the least effective among tested pyrethroids, showing a 75% reduction in efficacy at 48 hours, which dropped to 38% after one week dtic.milbioone.org. In contrast, permethrin (B1679614) maintained significant efficacy for up to three weeks. Laboratory bioassays on treated leaves confirmed this, with this compound showing significantly reduced knockdown percentages by one week post-application compared to permethrin dtic.mil. This reduced residual activity is partly attributed to this compound's poor photostability, making it less effective in daylight researchgate.net. Residue analysis has shown that this compound levels on plant leaves can be detected up to two weeks post-treatment, but its biological efficacy diminishes much faster bioone.org.

Emulsifiable concentrate (EC) formulations of phenothrin (B69414) isomers were absorbed more quickly through the skin compared to dust formulations orst.edu. While this compound is generally considered to have low persistence, its formulation can impact its environmental presence and duration of action who.int.

Synergistic Effects with Other Compounds in Formulations

This compound is frequently formulated with synergists to enhance its insecticidal potency and overcome insecticide resistance. Piperonyl butoxide (PBO) is a common synergist used with pyrethroids, including this compound nih.govoup.comresearchgate.net. PBO functions by inhibiting the metabolic degradation of pyrethroids within insects, thereby increasing their susceptibility and decreasing resistance nih.gov. Research has shown that PBO can significantly potentiate the toxicity of pyrethroids nih.govscielo.br. For instance, studies have investigated the diagnostic dose of this compound synergized with PBO for insecticide susceptibility testing in mosquitoes researchgate.net.

Combinations of this compound with other pyrethroids are also common. For example, formulations containing this compound alongside Prallethrin or D-transallethrin are designed to leverage the rapid knockdown effect of one component with the residual activity or different spectrum of the other biokill.com.hkgoogle.comumk.edu.mygoogle.com. A formulation combining microencapsulated this compound with emulsified Prallethrin aims to provide both immediate knockdown and prolonged residual effects, with the microencapsulation protecting this compound from sunlight degradation and ensuring a constant release rate google.com. Another study evaluated a this compound/Pyriproxyfen association, finding 100% efficacy against mite infestations in rabbits, with no observed signs of intoxication researchgate.netscielo.br.

The synergistic effects are not limited to enhancing insecticidal activity; they can also play a role in resistance management. By combining this compound with synergists, the effectiveness against resistant pest populations can be restored, and the development of new resistance mechanisms can be slowed chemrj.org.

Future Research Directions and Emerging Challenges

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The chemical synthesis of pyrethroids, including d-phenothrin, is a multi-step process that can generate significant chemical waste. In response to growing environmental concerns, research is increasingly focused on developing more sustainable and "green" synthetic routes. A key area of exploration is the use of natural compounds as starting materials. For instance, (+)-3-carene, a component of turpentine (B1165885) from coniferous trees, has been identified as a promising chiral precursor for producing optically active pyrethroids. nsc.ru This approach aims to reduce reliance on petroleum-based starting materials and minimize environmental impact. nsc.ru

Another avenue of green chemistry involves the use of biocatalysts, such as enzymes, to carry out specific chemical transformations with high selectivity and efficiency. Lipases, for example, are being investigated for their potential in separating stereoisomeric mixtures of pyrethroids, which is a critical step in producing the most active form of the insecticide. arkat-usa.org The goal of these approaches is to develop simpler, more efficient, and easily scalable synthetic methods that transform natural hydrocarbons into valuable, biologically active substances like this compound with high yields. nsc.ru

The principles of green chemistry are also being applied to the extraction of natural pyrethrins (B594832) from plants like Tanacetum cinerariifolium. Novel, environmentally friendly extraction techniques such as microwave-assisted extraction (MAE), high-voltage electric discharge (HVED), and supercritical CO2 extraction are being explored as alternatives to traditional solvent-based methods. mdpi.com These "green" technologies aim to provide a natural insecticide that is extracted using clean methods, contributing to sustainable and effective pest control strategies. mdpi.com

Emerging Resistance Mechanisms and Proactive Countermeasures

The evolution of insecticide resistance is a significant and ongoing challenge in pest management. nih.gov Resistance is a heritable change in a pest population's sensitivity that results from the overuse or misuse of an insecticide, leading to the selection of resistant individuals. croplife.org.au There are several ways insects can develop resistance to insecticides like this compound. croplife.org.au

Mechanisms of Resistance:

Metabolic Resistance: This is the most common form of resistance, where insects detoxify or destroy the insecticide at a faster rate than susceptible individuals. croplife.org.aupjoes.com This is often achieved through the over-production of enzymes like cytochrome P450 monooxygenases, esterases, and glutathione-S-transferases. pjoes.com

Target-Site Resistance: In this mechanism, the insecticide's binding site on the insect's nerve cells is genetically modified, reducing the insecticide's effectiveness. croplife.org.au For pyrethroids like this compound, this often involves mutations in the voltage-gated sodium channels, which are their primary target. patsnap.comepa.gov

Reduced Penetration: Some insects develop a thicker or modified cuticle that slows the absorption of the insecticide.

Behavioral Resistance: Insects may develop behaviors that help them avoid contact with insecticides.

The development of resistance to one pyrethroid can often lead to cross-resistance to other chemically related compounds, as they typically share the same mode of action. croplife.org.au For example, high resistance to permethrin (B1679614) and this compound in head lice has been linked to cross-resistance to DDT, as they share the same target site and metabolic pathways. oup.com

Proactive Countermeasures:

To combat insecticide resistance, a proactive and integrated approach is necessary. pesticidestewardship.org Key strategies include:

Insecticide Rotation: Alternating or sequencing insecticides with different modes of action is a cornerstone of resistance management. croplife.org.aupesticidestewardship.org This prevents successive generations of a pest from being treated with compounds from the same chemical group. croplife.org.au

Integrated Pest Management (IPM): IPM programs combine various control methods, including biological, cultural, and chemical approaches, to reduce reliance on any single insecticide. mbimph.comnih.gov

Use of Synergists: Synergists like piperonyl butoxide (PBO) can be added to insecticide formulations to enhance their effectiveness. rivm.nl PBO works by inhibiting the enzymes that break down pyrethroids in the insect's body. rivm.nl

Resistance Monitoring: Regular monitoring of pest populations for signs of resistance is crucial for early detection and management. mdpi.com Molecular methods can be used to detect resistance genes before they become widespread. mdpi.com

Development of Novel Insecticides: The introduction of new insecticide classes with different modes of action is essential for managing resistance. mdpi.com

Table 1: Insecticide Resistance Management Strategies

Strategy Description
Insecticide Rotation Alternating the use of insecticides with different modes of action to prevent the selection of resistant pest populations. croplife.org.aupesticidestewardship.org
Integrated Pest Management (IPM) A comprehensive approach that combines biological, cultural, physical, and chemical tools to manage pests. mbimph.comnih.gov
Use of Synergists Combining insecticides with compounds like piperonyl butoxide (PBO) to increase their efficacy by inhibiting pest metabolic enzymes. rivm.nl
Resistance Monitoring Regularly testing pest populations to detect the early development of resistance. mdpi.com
Development of New Insecticides Researching and introducing new chemical classes with novel modes of action to provide alternatives for rotation. mdpi.com

Refined Environmental Risk Assessment Methodologies (Ecological Focus)

The environmental risk assessment of pesticides like this compound is a complex process aimed at evaluating their potential impact on non-target organisms and ecosystems. montana.edu Standard methodologies often rely on a tiered approach, starting with conservative models and progressing to more refined, probabilistic assessments. montana.edu

The U.S. Environmental Protection Agency (EPA) assesses the ecological risks of pyrethroids as a class to ensure consistency in risk evaluation and mitigation. epa.gov This involves examining major exposure routes and potential effects on a wide range of non-target organisms. acs.org Key components of the ecological risk assessment for this compound and other pyrethroids include:

Toxicity to Non-Target Organisms: this compound is known to be highly toxic to fish and aquatic invertebrates. inchem.orgbeyondpesticides.org For instance, the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) for various fish species ranges from 17 to 200 µg/L. inchem.org It is also highly toxic to bees and other pollinating insects. epa.gov

Environmental Fate and Transport: Pyrethroids are hydrophobic, meaning they have a low solubility in water and tend to bind to soil and sediment. beyondpesticides.orgfrontiersin.org While they can degrade relatively quickly in the environment through processes like photolysis (breakdown by sunlight), their persistence can be influenced by factors such as adsorption to sediment, which may make them less available for degradation. beyondpesticides.orgequiterre.org

Exposure Modeling: Risk assessments utilize models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) to estimate environmental concentrations of pesticides in water and soil. federalregister.gov These models consider factors such as application rates, soil type, and weather patterns. acs.org

Risk Mitigation: Based on the risk assessment, mitigation measures may be required to reduce potential environmental impacts. These can include buffer zones around water bodies, restrictions on spray drift, and promoting soil conservation practices. epa.govepa.gov

Recent research has highlighted the importance of considering the chirality of pyrethroids in risk assessments. acs.org Different stereoisomers of a pyrethroid can have varying levels of toxicity and environmental degradation rates. rivm.nl Therefore, evaluating the fate and effects of individual stereoisomers, rather than just the racemic mixture, can lead to a more accurate prediction of their environmental impact. acs.org

Table 2: Key Parameters in the Ecological Risk Assessment of this compound

Parameter Finding Source
Toxicity to Fish (96-h LC50) 17 to 200 µg/litre inchem.org
Toxicity to Aquatic Invertebrates (3-h LC50 for Daphnia pulex) 25,000 to 50,000 µg/litre inchem.org
Toxicity to Bees Highly toxic epa.gov
Soil Half-life Up to 43 days beyondpesticides.org
Water Solubility Low (hydrophobic) frontiersin.org

Role of this compound in Global Vector Control Programs (non-human disease vectors)

This compound is a broad-spectrum insecticide effective against a wide range of pests, including those that act as vectors for diseases in animals and those that are nuisance pests in agricultural and residential settings. patsnap.comwho.int It is used to control insects such as flies, gnats, mosquitoes, cockroaches, and lice. who.int

In the context of non-human disease vectors, this compound plays a role in:

Livestock and Animal Quarters: It is used in and around animal quarters and for direct animal treatment (on dogs) to control pests like fleas and ticks. epa.gov

Agricultural Pest Control: While there are no direct applications to food crops, this compound labels permit its use for mosquito control over agricultural areas. epa.gov It is also used to protect stored grain from insect infestations. who.int

Public Health and Nuisance Pest Control: this compound is utilized in public health programs to control adult mosquitoes and other nuisance insects in residential yards and public recreational areas. epa.gov This includes applications via power-sprayers, mist, thermal fog, and ultra-low volume (ULV) sprays. who.int

The effectiveness of pyrethroids in vector control is under threat from widespread insecticide resistance. who.int For example, many mosquito populations have developed resistance to pyrethroids, which has necessitated the development of new insecticide-treated nets that combine pyrethroids with other active ingredients like piperonyl butoxide (PBO), chlorfenapyr, or pyriproxyfen. who.int

Integration with Biotechnological Approaches for Pest Management

The future of pest management lies in the integration of various control strategies, including the use of chemical insecticides like this compound with emerging biotechnological approaches. croplife.comnii.ac.jp Biotechnology offers innovative tools to enhance the effectiveness and sustainability of pest control. nii.ac.jp

Key Biotechnological Approaches:

Genetically Modified (GM) Crops: Biotechnology has enabled the development of crops that are inherently resistant to certain insect pests. longdom.org For example, Bt (Bacillus thuringiensis) crops produce proteins that are toxic to specific insects, reducing the need for external insecticide applications. croplife.comlongdom.org

RNA Interference (RNAi): This technology uses double-stranded RNA (dsRNA) to specifically target and silence essential genes in pest species, leading to their elimination without harming non-target organisms. researchgate.net

Gene Drive Systems: This approach modifies the inheritance of specific genes to spread a desired trait, such as sterility, through a pest population. researchgate.net

Development of Bio-insecticides: Biotechnology can improve the production, formulation, and efficacy of microbial insecticides, such as those based on bacteria, fungi, and viruses. nii.ac.jp Genetic engineering can be used to create recombinant strains with an enhanced spectrum of insecticidal activity. nii.ac.jp

The integration of this compound with these biotechnological methods can be a powerful strategy for managing insecticide resistance. For example, in an IPM program, this compound could be used in rotation with Bt crops or in combination with bio-insecticides to target different life stages or populations of a pest. researchgate.net Furthermore, biotechnology can aid in the development of synergists that enhance the activity of existing insecticides or in the discovery of new insecticide targets. nih.gov The overarching goal is to create more sustainable and effective pest management systems that minimize reliance on any single control method. croplife.comnii.ac.jp

Q & A

Basic Research Questions

Q. How can researchers determine the environmental persistence and half-life of D-Phenothrin under varying conditions?

  • Methodological Approach:

  • Conduct controlled laboratory experiments to simulate environmental conditions (e.g., pH, temperature, UV exposure). Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify degradation rates. Compare results with field studies to validate laboratory models .
  • Analyze abiotic factors (hydrolysis, photolysis) and biotic factors (microbial degradation) separately to isolate degradation pathways. Standardize protocols using OECD guidelines for environmental fate testing.

Q. What are the primary mechanisms of this compound toxicity in non-target organisms?

  • Methodological Approach:

  • Perform in vitro assays (e.g., acetylcholinesterase inhibition tests) to assess neurotoxic effects. Combine with in vivo studies using model organisms (e.g., zebrafish, Daphnia magna) to evaluate acute/chronic toxicity. Measure biomarkers like oxidative stress enzymes (SOD, CAT) and genotoxicity markers (comet assay) .
  • Use dose-response modeling to establish LC50/EC50 values and compare sensitivity across species. Reference regulatory databases (e.g., EPA ECOTOX) for cross-validation.

Q. How can this compound residues be accurately detected in complex environmental matrices?

  • Methodological Approach:

  • Optimize extraction protocols (e.g., QuEChERS for soil/water samples) followed by cleanup steps (solid-phase extraction). Validate detection limits via spike-recovery experiments using tandem mass spectrometry (LC-MS/MS) for high specificity .
  • Account for matrix effects by incorporating internal standards (e.g., isotopically labeled this compound).

Advanced Research Questions

Q. How can microbial degradation of this compound be optimized for bioremediation applications?

  • Methodological Approach:

  • Use Response Surface Methodology (RSM) with Box-Behnken design to optimize variables (temperature, pH, inoculum size). For example, Pseudomonas fulva Strain P31 achieves 100% degradation at 29.5°C, pH 7.3, and 0.3 g·L⁻¹ inoculum .
  • Characterize metabolic pathways via genomic analysis (e.g., whole-genome sequencing) and metabolite profiling (GC-MS). Validate degradation intermediates (e.g., 3-phenoxybenzoic acid) to confirm mineralization .

Q. How should researchers resolve contradictory data on this compound’s toxicity to aquatic ecosystems?

  • Methodological Approach:

  • Conduct meta-analyses of existing studies, applying heterogeneity tests (e.g., Cochran’s Q) to identify confounding variables (e.g., dissolved organic carbon, water hardness). Use species sensitivity distributions (SSDs) to model ecological risks .
  • Design microcosm/mesocosm experiments to replicate real-world exposure scenarios, integrating biotic interactions (e.g., predator-prey dynamics) and chronic exposure effects.

Q. What experimental designs are most effective for assessing resistance mechanisms in target insect populations?

  • Methodological Approach:

  • Implement dose-mortality bioassays (e.g., CDC bottle bioassay) with Abbott’s correction formula to adjust for natural mortality in control groups .
  • Perform genomic sequencing (RNA-seq) to identify overexpression of detoxification genes (e.g., cytochrome P450 monooxygenases). Validate via RNA interference (RNAi) knockdown experiments .

Q. How can researchers model the spatial distribution of this compound contamination in agricultural settings?

  • Methodological Approach:

  • Use geographic information systems (GIS) to map application hotspots and runoff pathways. Pair with probabilistic modeling (Monte Carlo simulations) to predict contamination levels in soil/water .
  • Validate models with field sampling and passive sampling devices (e.g., POCIS) to capture time-weighted average concentrations.

Data Analysis and Reporting Guidelines

Q. How should researchers address variability in biodegradation studies of this compound?

  • Methodological Approach:

  • Apply ANOVA or mixed-effects models to account for batch-to-batch variability. Report confidence intervals and effect sizes to enhance reproducibility .
  • Follow FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Deposit raw data in repositories like Dryad or Zenodo .

Q. What statistical frameworks are appropriate for analyzing time-series data on this compound degradation?

  • Methodological Approach:

  • Use autocorrelation functions (ACF) and partial ACF to identify lag effects. Apply non-linear regression (e.g., Michaelis-Menten kinetics) to model degradation curves .
  • Employ machine learning algorithms (e.g., random forest) to predict degradation efficiency from environmental parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.